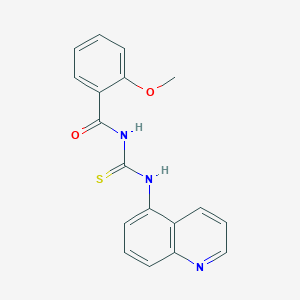
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide, also known as QNZ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. QNZ is a synthetic compound that has been developed through a series of chemical modifications to improve its efficacy and specificity.
科学的研究の応用
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and neurological disorders. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and immune response. Inhibition of NF-κB activity by 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has also been shown to induce cell death in cancer cells and sensitize cancer cells to chemotherapy.
作用機序
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide inhibits the activity of NF-κB by binding to the p50 subunit of the protein complex. This prevents the translocation of NF-κB to the nucleus, where it activates the expression of genes involved in inflammation and immune response. Inhibition of NF-κB activity by 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide also leads to the downregulation of anti-apoptotic genes, which promotes cell death in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to have several biochemical and physiological effects in animal models. Inhibition of NF-κB activity by 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has also been shown to induce cell death in cancer cells and sensitize cancer cells to chemotherapy. In addition, 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has also been shown to have high specificity for the p50 subunit of NF-κB, which reduces the risk of off-target effects. However, 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide. One area of research is the development of more potent and selective inhibitors of NF-κB activity. Another area of research is the investigation of the potential therapeutic applications of 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide in other diseases, such as cardiovascular disease and metabolic disorders. In addition, the development of new drug delivery systems for 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide could improve its solubility and effectiveness in vivo.
合成法
The synthesis of 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide involves several chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-methoxybenzoic acid, which is converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with quinoline-5-amine to form the amide intermediate. The amide intermediate is then reacted with thiourea to form the final product, 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide. The synthesis of 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been optimized to improve its yield and purity, which is important for its use in scientific research.
特性
製品名 |
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide |
|---|---|
分子式 |
C18H15N3O2S |
分子量 |
337.4 g/mol |
IUPAC名 |
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C18H15N3O2S/c1-23-16-10-3-2-6-13(16)17(22)21-18(24)20-15-9-4-8-14-12(15)7-5-11-19-14/h2-11H,1H3,(H2,20,21,22,24) |
InChIキー |
QUWAHIYNYXTQBE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3 |
正規SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B278190.png)




![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B278199.png)
![2-(1-adamantyl)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278200.png)
![2-(4-methoxyphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278201.png)
![2-(2,4-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278202.png)
![N-({3-chloro-4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B278206.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,6-dimethoxybenzamide](/img/structure/B278208.png)
![3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278209.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B278210.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B278212.png)